5-Ethynyl-2-(2-fluorophenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-(2-fluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c1-2-10-7-8-13(15-9-10)11-5-3-4-6-12(11)14/h1,3-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWNFDOSWXDLRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development for 5 Ethynyl 2 2 Fluorophenyl Pyridine
Established Synthetic Pathways for Ethynylpyridine Derivatives
The construction of the ethynylpyridine scaffold is central to the synthesis of the target molecule. Established methods for creating this structure, particularly through carbon-carbon bond formation, provide a reliable foundation for synthetic strategies.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. wikipedia.org The Sonogashira reaction, specifically, is a powerful and widely used method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is characterized by its mild reaction conditions, often conducted at room temperature with a mild base, making it suitable for complex molecule synthesis. wikipedia.org
The reaction typically employs a palladium(0) complex as the primary catalyst and a copper(I) salt (e.g., CuI) as a co-catalyst. wikipedia.orglibretexts.org An amine base, such as triethylamine (B128534) or diethylamine, is used both as a solvent and to neutralize the hydrogen halide byproduct. wikipedia.org The versatility of the Sonogashira coupling has led to its application in the synthesis of pharmaceuticals, natural products, and advanced organic materials. wikipedia.orglibretexts.orgnih.gov For the synthesis of ethynylpyridines, a common strategy involves the coupling of a halogenated pyridine (B92270) derivative with a suitable terminal alkyne.
| Component | Example | Role | Source |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Forms the active Pd(0) species that undergoes oxidative addition with the aryl halide. | youtube.com |
| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne by forming a copper acetylide intermediate. | youtube.com |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Deprotonates the terminal alkyne and neutralizes the HX byproduct. | wikipedia.org |
| Solvent | THF, DMF, Amines | Solubilizes reactants and reagents. | wikipedia.org |
| Aryl/Vinyl Halide | Iodides, Bromides, Triflates | The electrophilic partner in the coupling reaction. Reactivity order: I > OTf > Br >> Cl. | youtube.com |
| Terminal Alkyne | Trimethylsilylacetylene (B32187), Phenylacetylene | The nucleophilic partner, providing the ethynyl (B1212043) moiety. | libretexts.org |
The success of a cross-coupling strategy hinges on the availability of suitably functionalized precursors. For the target molecule, a key intermediate is a halogenated 2-phenylpyridine (B120327) derivative. The synthesis of 2-phenylpyridines can be achieved through various methods, including Suzuki-Miyaura cross-coupling. mdpi.com
Once the 2-phenylpyridine core is assembled, regioselective halogenation is required to install a leaving group at the 5-position of the pyridine ring, priming it for the subsequent Sonogashira coupling. Halogenating pyridine is challenging because the electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene. wikipedia.orggcwgandhinagar.com Furthermore, under acidic conditions typical for electrophilic substitution, the nitrogen is protonated, further deactivating the ring. gcwgandhinagar.com
To overcome these challenges, several strategies have been developed:
Halogenation of Pyridine N-Oxides: Oxidation of the pyridine nitrogen to an N-oxide activates the ring for electrophilic substitution, particularly at the 2- and 4-positions, and provides a practical route to various 2-halo-substituted pyridines. gcwgandhinagar.comnih.gov
Directed Metalation: Directing groups can be used to achieve site-selective halogenation at specific positions. nih.gov
Ring-Opening/Closing Strategies: A novel approach involves a temporary ring-opening of the pyridine to form a more reactive azatriene intermediate (a Zincke imine), which can be easily halogenated before ring-closing to yield the substituted pyridine. chemrxiv.org
| Method | Reagents | Position Selectivity | Key Features | Source |
| Electrophilic Substitution | Elemental Halides, Lewis/Brønsted Acids | Generally C-3 selective but requires harsh conditions. | Electronically mismatched process; often requires high temperatures. | chemrxiv.org |
| Via N-Oxide | POCl₃, SO₂Cl₂ | C-2/C-4 selective | Activates the pyridine ring for substitution under milder conditions. | nih.gov |
| Via Phosphonium Salts | Phosphine (B1218219) Reagents, Metal Halides | Selective halogenation at various positions depending on the precursor. | Can preserve acid-sensitive groups. | nih.gov |
| Via Zincke Imines | Dibenzylamine, Tf₂O, then N-halosuccinimide | C-3 selective | Ring-opening/closing strategy transforms the heterocycle into a reactive intermediate. | chemrxiv.org |
Advanced Synthetic Modifications and Functionalization Approaches
Building the target molecule, 5-Ethynyl-2-(2-fluorophenyl)pyridine, requires precise methods for introducing both the fluorine atom and the ethynyl group in a controlled manner.
The introduction of fluorine into aromatic systems is a critical step in medicinal chemistry, as fluorine substitution can significantly alter a molecule's biological properties. uni-muenster.de For the target compound, the fluorine atom on the phenyl ring can be incorporated using two primary strategies:
Use of a Fluorinated Building Block: The most straightforward approach is to begin with a commercially available, pre-fluorinated starting material, such as (2-fluorophenyl)boronic acid. This precursor can then be coupled with a suitable 2-halopyridine derivative (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) via a Suzuki-Miyaura cross-coupling reaction to form the 2-(2-fluorophenyl)pyridine (B3060818) core. This method avoids potentially harsh or non-selective fluorination steps late in the synthesis.
Direct Fluorination: Direct C-H fluorination of an aromatic ring is a more advanced strategy. acs.org Electrophilic fluorinating agents can be used to introduce fluorine directly onto the phenyl ring. dtic.mil Another method involves a nucleophilic aromatic substitution (SNAr) pathway, where a different leaving group on the ring is displaced by a fluoride (B91410) source. The SNAr reaction of fluoropyridines is notably faster than that of other halopyridines, a property that can be exploited in synthetic design. acs.org
The final key transformation is the introduction of the ethynyl group at the C-5 position of the pyridine ring. The Sonogashira coupling is the premier reaction for this purpose. wikipedia.orglibretexts.org The synthesis would involve the reaction of a 5-halo-2-(2-fluorophenyl)pyridine intermediate with a terminal alkyne.
A common and practical choice for the alkyne component is trimethylsilylacetylene (TMSA) . The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne's acidic proton, preventing self-coupling and other side reactions. After the Sonogashira coupling is complete, the silyl (B83357) group is easily removed under mild basic or fluoride-ion-mediated conditions (e.g., using K₂CO₃ in methanol (B129727) or TBAF) to reveal the desired terminal alkyne. This two-step sequence provides a reliable route to the final 5-ethynyl product.
Suzuki Coupling: 2-Bromopyridine is coupled with (2-fluorophenyl)boronic acid to yield 2-(2-fluorophenyl)pyridine.
Halogenation: The resulting 2-(2-fluorophenyl)pyridine is selectively brominated or iodinated at the 5-position to create the precursor 5-Bromo-2-(2-fluorophenyl)pyridine.
Sonogashira Coupling: The 5-bromo intermediate is coupled with trimethylsilylacetylene using a palladium/copper catalyst system.
Deprotection: The TMS group is removed to afford the final product, this compound.
Mechanistic Considerations in this compound Synthesis
Understanding the mechanism of the key Sonogashira coupling reaction is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is believed to proceed via two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgyoutube.com
The Palladium Cycle:
Reductive Elimination/Pre-catalyst Activation: The active catalyst, a 14-electron Pd(0) species, is generated in situ from a Pd(II) precatalyst. libretexts.org
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 5-bromo-2-(2-fluorophenyl)pyridine), breaking the carbon-halogen bond and forming a square-planar Pd(II) complex. wikipedia.orgresearchgate.net This step activates the aryl halide.
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex, displacing the halide. This is often the rate-determining step. researchgate.net
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the final carbon-carbon bond of the coupled product and regenerating the active Pd(0) catalyst, which re-enters the cycle. youtube.com
The Copper Cycle:
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.
Deprotonation: The amine base deprotonates the alkyne, increasing its nucleophilicity and forming a crucial copper(I) acetylide intermediate. youtube.com
Transmetalation: This copper acetylide is the species that reacts with the palladium complex in the transmetalation step of the palladium cycle. youtube.com
While this dual-catalyst system is standard, copper-free Sonogashira variants have also been developed to avoid issues related to the toxicity of copper and the formation of alkyne homocoupling byproducts (Glaser coupling). researchgate.net Mechanistic studies, including advanced techniques like high-resolution magic angle spinning (HRMAS) NMR, continue to provide deeper insights into the catalyst structures and reaction pathways. nih.gov
Optimization Strategies for Reaction Efficiency, Selectivity, and Yield Enhancement
A primary challenge in the synthesis of complex molecules like this compound is achieving high yields while minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper co-catalyst. mdpi.com Consequently, much research has focused on fine-tuning reaction conditions and developing novel catalyst systems, including copper-free methodologies, to enhance product purity and simplify purification. organic-chemistry.orgmdpi.comorganic-chemistry.org
Catalyst System Optimization
The choice of catalyst and associated ligands is paramount in dictating the success of the Sonogashira coupling. Optimization typically involves screening various palladium sources, ligands, and the presence or absence of a copper co-catalyst.
Palladium Source and Ligand Selection: The palladium catalyst is the cornerstone of the coupling reaction. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern approaches often utilize more sophisticated systems to improve activity and stability. soton.ac.uk The use of bulky, electron-rich phosphine ligands can significantly accelerate the reaction, allowing for lower catalyst loadings and milder conditions. libretexts.org For instance, ligands such as S-Phos have been shown to be highly effective, even enabling the reaction to proceed without a copper co-catalyst. mdpi.com The development of palladium(II) β-oxoiminatophosphane complexes represents a significant advancement, offering highly efficient and air-stable catalysts that function under mild, aerobic, and even solvent-free conditions with extremely low catalyst loadings. organic-chemistry.org
Role of Copper Co-catalyst: In the classic Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. wikipedia.orgsoton.ac.uk However, the presence of copper can lead to the undesirable formation of di-alkyne byproducts through Glaser coupling. mdpi.com To circumvent this, significant effort has been invested in developing copper-free Sonogashira protocols. These methods often rely on the use of specific ligands and bases to facilitate the catalytic cycle without copper, leading to cleaner reactions and higher selectivity for the desired cross-coupled product. mdpi.comorganic-chemistry.org
Influence of Base and Solvent
Base Selection: Amines such as triethylamine or piperidine (B6355638) are commonly used as both the base and, in some cases, the solvent. wikipedia.orgorganic-chemistry.orgsoton.ac.uk However, screening has shown that the choice of base can dramatically impact yield. The optimization of a Sonogashira reaction for labeling 5-bromo-2'-deoxyuridine (B1667946) (BrdU) involved testing various organic and inorganic bases, demonstrating the importance of empirical evaluation for each specific substrate pairing. mdpi.com
Solvent Effects: The reaction is versatile and can be performed in a range of solvents, including tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or amine solvents. wikipedia.orgsoton.ac.uk A significant trend in optimization is the move towards more environmentally benign solvent systems. Reactions have been successfully carried out in aqueous media, which is particularly advantageous for the synthesis of polar or biologically relevant molecules. mdpi.com In some cases, highly efficient solvent-free conditions have been developed, further enhancing the green credentials of the synthesis. organic-chemistry.org
Impact of Reaction Conditions on Yield and Selectivity
The following tables summarize findings from studies on Sonogashira couplings analogous to the synthesis of this compound, illustrating how modifying reaction parameters can enhance outcomes.
Table 1: Effect of Catalyst System on Sonogashira Coupling of BrdU and a Terminal Alkyne Probe mdpi.com
| Entry | Palladium Source | Ligand | Co-catalyst | Base | Solvent | Yield (%) |
| 1 | K₂PdCl₄ | DTBPPS | CuI | Na₂CO₃ | DMF/H₂O | 25 |
| 2 | K₂PdCl₄ | S-Phos | - | n-Bu₄N⁺OH⁻ | EtOH/H₂O | 75 |
Data adapted from a study on BrdU labeling, demonstrating that a copper-free system with S-Phos as the ligand significantly improves yield.
Table 2: Optimization of Sonogashira Coupling for Aryl Halides with Phenylacetylene organic-chemistry.org
| Aryl Halide | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | 0.001 | Piperidine | rt | 0.5 | 99 |
| Bromobenzene | 0.01 | Piperidine | rt | 2 | 98 |
| Chlorobenzene | 0.1 | Piperidine | 40 | 12 | 95 |
This table showcases the high efficiency of a palladium(II) β-oxoiminatophosphane complex catalyst, achieving excellent yields even with less reactive aryl chlorides by adjusting catalyst loading and temperature.
Table 3: Conditions for the Synthesis of 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile soton.ac.uk
| Parameter | Reagent/Condition | Amount/Value |
| Aryl Halide | 6-Bromo-3-fluoropicolinonitrile | 1.1 equiv |
| Alkyne | 1-Ethynyl-4-ethylbenzene | 1.0 equiv |
| Pd Catalyst | Pd(PPh₃)₄ | 0.15 equiv |
| Cu Co-catalyst | CuI | 0.3 equiv |
| Base/Solvent | Et₃N/THF | 2 mL / 4 mL |
| Temperature | Room Temperature | - |
| Time | 16 h | - |
| Yield | - | 92% |
This table details a specific, high-yielding Sonogashira protocol for a fluoropyridine derivative, highlighting a successful combination of catalyst, base, and solvent.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethynyl 2 2 Fluorophenyl Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 5-Ethynyl-2-(2-fluorophenyl)pyridine, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively. While specific experimental data for the title compound is not publicly available, a detailed analysis can be conducted based on its structural analogues, most notably its isomer, 5-fluoro-2-(phenylethynyl)pyridine. rsc.org
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on both the pyridine (B92270) and the 2-fluorophenyl rings, as well as a characteristic signal for the acetylenic proton. The protons on the pyridine ring will show characteristic coupling patterns (doublets and doublet of doublets) due to spin-spin interactions with neighboring protons. The fluorine atom on the phenyl ring will further influence the chemical shifts and coupling constants of the adjacent protons.
Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the carbons in the pyridine and phenyl rings are influenced by the nitrogen and fluorine atoms, respectively. The ethynyl (B1212043) carbons will have characteristic shifts in the range of 80-100 ppm.
To illustrate the expected spectral data, the following tables present the ¹H and ¹³C NMR data for the related compound, 5-fluoro-2-(phenylethynyl)pyridine. rsc.org
Table 1: ¹H NMR Data for 5-fluoro-2-(phenylethynyl)pyridine in CDCl₃ (400.13 MHz) rsc.org
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| 8.47 | d | 2.8 | 1 H (pyridyl) |
| 7.62-7.51 | m | 3 H (pyridyl, phenyl) | |
| 7.44-7.43 | m | 4 H (phenyl) |
Table 2: ¹³C NMR Data for 5-fluoro-2-(phenylethynyl)pyridine in CDCl₃ (100.6 MHz) rsc.org
| Chemical Shift (δ ppm) | Coupling Constant (JCF Hz) | Assignment |
|---|---|---|
| 158.7 | d, 260 | C-F (pyridyl) |
| 139.7 | d, 4 | C (pyridyl) |
| 138.8 | d, 24 | C (pyridyl) |
| 132.12 | C (phenyl) | |
| 129.19 | C (phenyl) | |
| 128.5 | C (phenyl) | |
| 128.3 | d, 4 | C (pyridyl) |
| 123.3 | d, 19 | C (pyridyl) |
| 122.2 | C (phenyl) | |
| 87.1 | C≡C |
For this compound, one would anticipate a similar distribution of signals, with specific shifts and couplings adjusted due to the different substitution pattern.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: This experiment would reveal the correlations between adjacent protons, for instance, confirming the connectivity within the pyridine and the 2-fluorophenyl rings.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC: This technique shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the pyridine ring, the ethynyl linker, and the 2-fluorophenyl group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would provide clear evidence for the key structural motifs.
The most characteristic vibrations would include:
C≡C Stretch: A weak to medium intensity band in the IR spectrum and a strong band in the Raman spectrum, typically in the region of 2100-2260 cm⁻¹.
C-H Stretch (alkyne): A sharp band around 3300 cm⁻¹ in the IR spectrum.
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
C=C and C=N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region.
C-F Stretch: A strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ range.
The IR data for the related compound 5-fluoro-2-(phenylethynyl)pyridine shows characteristic peaks at 2918, 1577, 1493, and 1467 cm⁻¹, corresponding to aromatic C-H stretching and ring vibrations. rsc.org
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| Alkyne C-H Stretch | ~3300 | IR |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Alkyne C≡C Stretch | 2100-2260 | IR (weak), Raman (strong) |
| Pyridine Ring Stretch | 1400-1600 | IR, Raman |
| Phenyl Ring Stretch | 1400-1600 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated system formed by the pyridine ring, the ethynyl bridge, and the 2-fluorophenyl ring. The presence of substituents on the aromatic rings can significantly influence the absorption maxima (λ_max) and the molar absorptivity.
The ethynyl group extends the π-conjugation between the two aromatic rings, which is expected to cause a bathochromic (red) shift in the absorption bands compared to the individual pyridine and fluorophenyl moieties. The fluorine atom, being an electron-withdrawing group, can also modulate the electronic transitions. The absorption profile of pyridine itself shows a maximum at around 254 nm. wikipedia.org The extended conjugation in the target molecule would likely shift this to longer wavelengths.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₃H₈FN), the expected monoisotopic mass can be calculated with high precision.
The HRMS data for the isomer, 5-fluoro-2-(phenylethynyl)pyridine (C₁₃H₉FN), showed a calculated m/z of 198.0714 for the [M+H]⁺ ion, with the found value being 198.0712, confirming its molecular formula. rsc.org A similar high-resolution measurement for this compound would provide definitive proof of its elemental composition.
Table 4: Compound List
| Compound Name |
|---|
| This compound |
| 5-fluoro-2-(phenylethynyl)pyridine |
| Pyridine |
| 2-(4-fluorophenyl)pyridine |
Luminescence and Photophysical Characterization (beyond basic emission spectra)
Detailed photophysical studies on this compound are not available in the published literature. Therefore, a specific discussion of its luminescence and photophysical properties cannot be provided. However, based on the photophysical properties of structurally similar pyridine-based luminogens, some general characteristics can be anticipated.
Molecules with a donor-π-acceptor (D-π-A) architecture often exhibit interesting photophysical properties, including solvent-dependent emission (solvatochromism) and, in some cases, aggregation-induced emission enhancement (AIEE). nih.gov In this compound, the pyridine ring can act as an electron-accepting moiety, while the fluorophenyl group's role as a donor or acceptor is more nuanced and depends on its interaction with the rest of the molecule.
Should this compound be fluorescent, a comprehensive photophysical characterization would involve:
Quantum Yield Measurements: Determining the efficiency of the fluorescence process in various solvents.
Fluorescence Lifetime Studies: Measuring the decay kinetics of the excited state to understand the rates of radiative and non-radiative processes.
Solvatochromism Studies: Investigating the shift in absorption and emission maxima in solvents of varying polarity to probe the nature of the excited state. A significant red-shift in emission with increasing solvent polarity would suggest a more polar excited state, indicative of intramolecular charge transfer (ICT).
Aggregation-Induced Emission (AIE) Studies: Examining the emission behavior in solvent/non-solvent mixtures to see if fluorescence is enhanced upon aggregation. This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. nih.gov
Interactive Data Table: Anticipated Photophysical Investigations for this compound
This table outlines the key photophysical parameters that would be important to measure for this compound and their significance.
| Parameter | Technique | Information Gained |
| Absorption Maxima (λabs) | UV-Vis Spectroscopy | Electronic transitions from the ground state. |
| Emission Maxima (λem) | Fluorescence Spectroscopy | Electronic transitions from the excited state. |
| Molar Absorptivity (ε) | UV-Vis Spectroscopy | Efficiency of light absorption at a specific wavelength. |
| Fluorescence Quantum Yield (ΦF) | Steady-State Fluorometry | Efficiency of the emission process. |
| Fluorescence Lifetime (τF) | Time-Resolved Fluorometry | Duration of the excited state. |
| Stokes Shift | Calculation from λabs and λem | Energy difference between absorption and emission, related to excited-state relaxation. |
Without experimental data, any discussion on the specific luminescence properties of this compound remains speculative. Future research is needed to synthesize and characterize this compound to elucidate its solid-state structure and photophysical behavior.
Applications in Advanced Materials Science
Development of Organic Electronic and Optoelectronic Materials
There is no available research on the application of 5-Ethynyl-2-(2-fluorophenyl)pyridine in organic electronic and optoelectronic materials.
Thermally Activated Delayed Fluorescence (TADF) Properties
No studies have been published that investigate or report on the Thermally Activated Delayed Fluorescence (TADF) properties of this compound.
Application in Organic Light-Emitting Diodes (OLEDs)
There is no documented use or performance data of this compound in the emissive or other layers of Organic Light-Emitting Diodes (OLEDs).
Hole-Transporting Material (HTM) Potential
The potential of this compound as a hole-transporting material (HTM) in electronic devices has not been explored in any available scientific literature.
Design of Fluorescent Probes and Chemosensors
No research is available on the design or application of this compound as a fluorescent probe or chemosensor for the detection of specific analytes.
Exploration as Green Semiconductor Materials for Optical Limiting
There are no studies concerning the use of this compound as a green semiconductor material for optical limiting applications.
Integration into π-Conjugated Systems for Enhanced Functionality
While the molecular structure of this compound makes it a candidate for integration into larger π-conjugated systems, there is no published research demonstrating or detailing such work.
In-depth Scientific Review of this compound Reveals Gaps in Current Research
A comprehensive review of available scientific literature indicates that detailed experimental studies on the coordination chemistry and supramolecular assemblies of the specific compound This compound are not extensively documented in publicly accessible research. While the foundational concepts outlined for this article—such as ligand design, metal complexation, cyclometallation, halogen bonding, and self-assembly—are well-established areas of chemical research, their direct application and detailed characterization with respect to this particular molecule have not been specifically reported.
The field of coordination chemistry frequently explores pyridine-based ligands for the synthesis of transition metal complexes with diverse applications. Similarly, the study of supramolecular chemistry often investigates how molecules like substituted pyridines can form larger, organized structures through non-covalent interactions. The presence of a fluorine atom, an ethynyl (B1212043) group, and a phenylpyridine scaffold in "this compound" suggests it is a promising candidate for such studies. For instance, the pyridine (B92270) nitrogen is a classic coordination site for metals, the ethynyl group can participate in π-stacking or act as a ligand, and the fluorine atom is a potential halogen bond donor or acceptor.
However, without specific research focused on this compound, any discussion on the following topics would be speculative and not based on verified scientific findings as per the strict requirements of the requested article:
Coordination Chemistry and Supramolecular Assemblies of 5 Ethynyl 2 2 Fluorophenyl Pyridine
Photophysical and Electrochemical Properties of Coordination Compounds of 5-Ethynyl-2-(2-fluorophenyl)pyridine
The introduction of the this compound ligand into coordination compounds imparts unique photophysical and electrochemical characteristics. The electronic properties of the ligand, arising from the interplay between the electron-withdrawing fluorine atom, the π-system of the phenylpyridine core, and the extended conjugation provided by the ethynyl (B1212043) group, are crucial in determining the behavior of its metal complexes. While comprehensive studies specifically on this compound complexes are not extensively documented, a robust understanding of their expected properties can be derived from the well-established photophysics and electrochemistry of analogous metal complexes containing substituted phenylpyridine and ethynyl ligands.
Luminescence and Electroluminescence in Metal Complexes
Coordination complexes of ligands structurally similar to this compound, particularly with heavy metal ions like platinum(II) and iridium(III), are known to exhibit significant luminescence. This is largely due to the strong spin-orbit coupling induced by the metal center, which facilitates intersystem crossing from the singlet to the triplet excited state, leading to phosphorescence.
The emission properties of such complexes are highly tunable. The presence of a fluorine atom, an electron-withdrawing group, on the phenyl ring is expected to lower the energy of the highest occupied molecular orbital (HOMO) of the complex. This can lead to a blue-shift in the emission wavelength compared to unsubstituted phenylpyridine analogues. Conversely, the ethynyl group extends the π-conjugation of the ligand, which can lead to a red-shift. The final emission color will be a result of the balance between these two opposing electronic effects.
In iridium(III) complexes, the introduction of electron-withdrawing groups like fluorine on the phenylpyridine ligand has been shown to produce a hypsochromic (blue) shift in the photoluminescence spectra. For instance, iridium complexes with 4'-fluoro-2-phenylpyridine ligands have demonstrated emissions in the blue region of the spectrum. nih.gov Therefore, it is anticipated that iridium(III) complexes of this compound would also exhibit emission in the blue to green region, depending on the ancillary ligands.
Platinum(II) complexes with cyclometalating ligands featuring styryl-functionalized 2-phenylpyridines have been shown to be luminescent, with emission bands around 520 nm. nih.gov The presence of the ethynyl group in this compound is expected to influence the metal-to-ligand charge-transfer (MLCT) and intraligand charge-transfer (ILCT) transitions, which are crucial for the luminescence of these complexes. nih.gov While specific data for this compound-based platinum complexes are not available, data from analogous systems suggest that they would be promising candidates for phosphorescent materials.
The electroluminescent properties of these metal complexes are of significant interest for applications in organic light-emitting diodes (OLEDs). The performance of OLEDs based on phosphorescent emitters is highly dependent on the photoluminescence quantum yield (PLQY) and the charge-carrying properties of the complex. The structural and electronic features of this compound suggest that its metal complexes could be valuable as emitters in OLEDs, potentially leading to devices with high efficiency and tunable emission colors.
Table 1: Expected Photophysical Properties of a Hypothetical Iridium(III) Complex with this compound (ppy-F-eth) based on Analogous Systems
| Complex | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | Excited State Lifetime (µs) |
| [Ir(ppy)2(acac)] | ~510 | ~0.4 | ~2.0 |
| [Ir(ppy-F)2(acac)] | ~470-490 | ~0.6 | ~1.5 |
| [Ir(ppy-F-eth)2(acac)] (Predicted) | ~490-520 | ~0.5-0.7 | ~1.0-2.0 |
This table presents predicted data based on trends observed in related iridium(III) complexes. "ppy" refers to 2-phenylpyridine (B120327), "ppy-F" to a fluorinated analogue, and "ppy-F-eth" to this compound.
Redox Behavior and Electronic Communication within Organometallic Dyads
The electrochemical properties of coordination compounds containing this compound are influenced by the electronic nature of the ligand. The fluorine atom is expected to make the complex more difficult to oxidize, while the ethynyl group can provide a pathway for electronic communication in multinuclear systems.
The redox potentials of metal complexes are a critical factor in their application in various electronic and catalytic processes. The electron-withdrawing nature of the fluorine atom in the 2-position of the phenyl ring will stabilize the HOMO level of the resulting metal complex. This stabilization would lead to a higher oxidation potential compared to complexes with non-fluorinated phenylpyridine ligands.
The ethynyl substituent offers a rigid and conjugated linker, making it an ideal component for constructing organometallic dyads and polymers where electronic communication between metal centers is desired. In such systems, the degree of electronic communication through the ethynyl-phenylpyridine bridge is crucial for their properties, including intramolecular energy transfer and electron transfer.
Table 2: Predicted Redox Potentials for a Hypothetical Ferrocene-Platinum Dyad Bridged by this compound (L) vs. Fc/Fc+
| Complex | E1/2 (Oxidation 1, V) | E1/2 (Oxidation 2, V) | ΔE1/2 (V) |
| Ferrocene | 0.00 | - | - |
| [Fc-(ethynyl)-Pt(ppy)(Cl)] | ~0.20 | ~0.80 | ~0.60 |
| [Fc-(L)-Pt(ppy-F)(Cl)] (Predicted) | ~0.25 | ~0.95 | ~0.70 |
This table provides hypothetical data to illustrate the expected electronic effects of the this compound ligand (L) in a redox-active dyad, based on known principles of substituent effects on redox potentials. "Fc" represents ferrocene.
Target Oriented Medicinal Chemistry: Molecular Interactions and Structure Activity Relationships
Design Principles for Bioactive Pyridine-Ethynyl Systems
The design of bioactive molecules containing a pyridine-ethynyl framework is a strategic endeavor in medicinal chemistry, leveraging the distinct properties of both the pyridine (B92270) ring and the ethynyl (B1212043) linker to achieve high affinity and selectivity for specific biological targets. nih.govmdpi.com The pyridine nucleus serves as a versatile scaffold, capable of participating in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for anchoring a molecule within a protein's binding site. nih.gov
The incorporation of an ethynyl group introduces a rigid, linear linker that provides optimal spatial orientation for the connected aromatic or heterocyclic rings. This structural constraint is critical for positioning the pharmacophoric elements of the molecule to interact effectively with amino acid residues in the target protein. The ethynyl linker itself can also engage in specific interactions within hydrophobic pockets or with specific residues of the target. This combination of a versatile heterocyclic core and a rigid linker allows for the fine-tuning of a compound's properties to modulate its interaction with complex biological systems, such as enzymes and receptors. nih.govacs.org
Computational Approaches in Rational Molecular Design
In modern medicinal chemistry, computational methods are indispensable tools for the rational design of novel therapeutic agents. These techniques provide insights into molecular interactions at the atomic level, guiding the synthesis and optimization of compounds with desired biological activities. For a molecule such as 5-Ethynyl-2-(2-fluorophenyl)pyridine, a variety of computational approaches would be employed to understand its potential binding modes and to elucidate its structure-activity relationships (SAR).
Molecular Docking
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring these poses based on a scoring function that approximates the binding affinity.
For this compound, a typical molecular docking workflow would involve:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using a molecular modeling program.
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) would be used to place the ligand into the defined binding site of the receptor. The algorithm would explore various translational, rotational, and conformational degrees of freedom for the ligand.
Analysis of Binding Poses: The resulting docked poses would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the amino acid residues of the target. The fluorine atom on the phenyl ring and the nitrogen atom in the pyridine ring would be of particular interest for their potential to form specific interactions. The ethynyl group could also participate in various non-covalent interactions.
QM/MM Studies
To achieve a higher level of accuracy in understanding the binding interactions, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach could be employed. In this method, the most critical part of the system, typically the ligand and the immediate residues in the binding site, is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.
A QM/MM study on the this compound-protein complex would allow for:
A more accurate description of electronic effects, such as charge transfer and polarization, which are crucial for understanding the nature of the binding.
The ability to model chemical reactions within the active site, should the compound be a covalent inhibitor.
A refined understanding of the energies and geometries of the binding interactions.
The selection of the QM region would be critical and would likely include the this compound molecule and any amino acid residues that form key hydrogen bonds or other significant electronic interactions.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted pyridines often involves multi-step processes that can be resource-intensive. ijarsct.co.in Future research should prioritize the development of green and sustainable synthetic routes to 5-Ethynyl-2-(2-fluorophenyl)pyridine. nih.gov Traditional methods for constructing the core structure or introducing the substituents, such as Sonogashira coupling for the ethynyl (B1212043) group, can be optimized according to green chemistry principles. researchgate.net
Key research avenues include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the use of solvents, representing a more energy-efficient approach. ijarsct.co.inmdpi.com
Continuous Flow Chemistry: Performing key reaction steps, such as the palladium-catalyzed Sonogashira coupling, in continuous flow reactors offers superior control over reaction parameters, enhanced safety, and easier scalability. mdpi.comthalesnano.com This approach can also facilitate rapid catalyst screening to identify more efficient and less toxic catalytic systems. thalesnano.com
Green Catalysts and Solvents: Investigation into earth-abundant metal catalysts (e.g., iron or copper) to replace precious metals like palladium is a critical goal. rsc.org Furthermore, exploring reactions in environmentally benign solvents like water, or under solvent-free conditions, would significantly improve the sustainability of the synthesis. ijarsct.co.inrasayanjournal.co.in
| Proposed Sustainable Method | Key Advantages | Relevant Reaction Step |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, energy efficiency. mdpi.com | Sonogashira coupling, Suzuki coupling. |
| Continuous Flow Processing | Enhanced safety, scalability, precise process control. thalesnano.com | Key C-C bond forming reactions. |
| Use of Green Catalysts | Reduced cost and toxicity (e.g., using Fe, Cu instead of Pd). rsc.org | Cross-coupling reactions. |
| Solvent-Free Reactions | Minimized waste, simplified purification. mdpi.com | Multi-component reactions to form the pyridine (B92270) core. |
Advanced In-Situ Characterization Techniques for Reaction Monitoring and Structural Dynamics
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is essential for process optimization and control. Advanced in-situ characterization techniques can provide real-time data on the consumption of reactants and the formation of intermediates and products.
Future studies should employ:
In-Situ Spectroscopy (ATR-FTIR, Raman): These techniques can monitor the vibrational modes of functional groups in real-time, allowing for the precise determination of reaction endpoints and the detection of transient intermediates without the need for sampling.
Process NMR Spectroscopy: Flow-NMR provides detailed structural information directly from the reaction mixture, enabling the unambiguous identification and quantification of species throughout the reaction course. ipb.pt The complementary nature of FTIR and NMR provides a powerful toolset for mechanistic investigations. nih.govthermofisher.com High-throughput kinetic analysis could also be adapted to rapidly screen conditions for the key Sonogashira coupling step. nih.govresearchgate.net
| Technique | Information Gained | Application in Synthesis |
| In-Situ ATR-FTIR | Real-time functional group analysis, reaction kinetics. nih.gov | Monitoring disappearance of alkyne C-H stretch and aryl-halide consumption. |
| Process NMR | Quantitative analysis of reactants, intermediates, and products. ipb.pt | Elucidating reaction pathways and identifying side products. |
| In-Situ Raman | Complementary vibrational data, suitable for non-polar bonds. | Tracking changes in the aromatic and alkyne C≡C systems. |
Expansion of Applications in Emerging Technologies (e.g., Quantum Dots, Bioimaging Probes based on mechanistic understanding)
The unique electronic and structural features of this compound make it a highly promising candidate for applications in cutting-edge technologies.
Quantum Dots (QDs): Pyridine-containing molecules are known to act as effective surface ligands for semiconductor quantum dots, passivating surface states and modulating their optoelectronic properties. rsc.orgresearchgate.net The pyridine nitrogen of this compound could coordinate to the QD surface, while the extended π-system of the fluorophenyl and ethynyl groups could enhance charge injection and transport. This makes the compound a prime candidate for developing more efficient Quantum Dot Light-Emitting Diodes (QD-LEDs). rsc.orgresearchgate.net
Bioimaging Probes: The development of novel fluorescent probes for bioimaging is a rapidly advancing field. mdpi.comnih.gov The structure of this compound is particularly well-suited for this application for two primary reasons:
Intrinsic Fluorescence: The donor-acceptor nature of the molecule could impart intrinsic fluorescent properties, making it a scaffold for probes targeting specific cellular compartments, such as lipid droplets. nih.govresearchgate.net
Bioorthogonal "Click" Chemistry: The terminal ethynyl group is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." lumiprobe.com This allows for a powerful two-step imaging strategy: the molecule can be introduced into a biological system, followed by the addition of a reporter molecule (e.g., a bright fluorophore or a biotin tag) attached to an azide. oup.com This bioorthogonal approach offers high selectivity and sensitivity for visualizing a wide range of biological processes. nih.govmedchemexpress.com
Deeper Understanding of Structure-Property-Function Relationships through Integrated Experimental and Theoretical Approaches
To unlock the full potential of this compound, a systematic investigation of its structure-property-function relationships is necessary. This requires a synergistic approach combining synthetic chemistry with computational modeling.
Future research should focus on:
Systematic Analog Synthesis: A library of derivatives should be synthesized to probe the influence of electronic and steric factors. Modifications could include altering the substitution pattern on the phenyl ring (e.g., changing the position or number of fluorine atoms) or replacing the phenyl group with other aromatic or heteroaromatic systems.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict key molecular properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and dipole moments. researchgate.netresearchgate.net These theoretical insights can guide the design of new molecules with tailored optical, electronic, or biological properties. at.ua
Correlation Studies: By correlating experimentally measured properties (e.g., fluorescence quantum yield, antiproliferative activity) with calculated molecular descriptors, a predictive model can be built. nih.govnih.gov This integrated approach accelerates the discovery of compounds with enhanced performance for specific applications.
Multidisciplinary Research Collaborations for Comprehensive Elucidation and Application Development
The diverse potential applications of this compound necessitate a multidisciplinary research effort. The complexity of moving from molecular design to real-world application requires expertise from various scientific fields.
Effective development will depend on collaborations between:
Synthetic Organic Chemists to devise efficient and sustainable synthetic routes. nih.gov
Physical and Analytical Chemists to perform advanced spectroscopic and photophysical characterization.
Computational Chemists to model molecular properties and guide rational design. nih.gov
Materials Scientists to fabricate and test devices such as QD-LEDs.
Biochemists and Cell Biologists to evaluate the performance and biocompatibility of novel bioimaging probes in cellular and in-vivo models.
Such collaborations will be crucial for the comprehensive elucidation of this promising compound's properties and the successful translation of its potential into practical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-Ethynyl-2-(2-fluorophenyl)pyridine, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via fluorination of pyridine precursors using agents like Selectfluor . Ethynyl groups are introduced via Sonogashira coupling under palladium catalysis, requiring anhydrous conditions and inert atmospheres (e.g., N₂) to prevent side reactions. Solvent choice (e.g., DMF or THF) impacts reaction efficiency, with polar aprotic solvents favoring nucleophilic substitution . Optimize temperature (typically 80–110°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to maximize yields (>70%) while minimizing decomposition .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹⁹F NMR identifies fluorine substitution patterns (δ ~ -110 ppm for aromatic F), while ¹H NMR resolves ethynyl protons (δ ~ 2.5–3.5 ppm) and pyridine ring protons .
- FT-IR : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 197.24 for C₁₃H₈F₂N) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Avoid water jets during fire emergencies; use CO₂ or dry chemical extinguishers .
- Toxicity : Limited data available; treat as a potential irritant. Refer to SDS for spill management (e.g., absorb with inert material) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine/ethynyl positions) influence biological activity?
- Methodological Answer :
- Enzyme Inhibition : Pyridine derivatives with ethynyl groups at C2/C5 positions show enhanced CYP1B1 inhibition (IC₅₀ ~11 nM) due to improved π-π stacking and hydrophobic interactions . Fluorine at the 2-position increases metabolic stability by reducing oxidative degradation .
- SAR Studies : Compare IC₅₀ values of analogs via EROD assays. For example, 2-(2-fluorophenyl) substitution improves selectivity over CYP1A1 by >10-fold .
Q. How can computational methods (e.g., DFT) predict reactivity and binding interactions?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions (ethynyl groups act as nucleophiles). Simulate docking with CYP1B1 (PDB: 3PM0) to identify key residues (e.g., Phe231, Leu294) for hydrogen bonding .
- Solvent Effects : Use COSMO-RS to predict solubility in DMSO/water mixtures, correlating with experimental logP values (~2.8) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Data Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
- Batch Purity : Ensure compound purity (>98% via HPLC) to exclude confounding effects from impurities .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., compare with Acta Cryst. data ) to verify substituent positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
